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Introduction

D-Threose is a four-carbon monosaccharide, an aldotetrose, with the chemical formula

C₄H₈O₄.[1][2] As one of the simplest aldoses, it possesses two chiral centers, giving rise to a

family of four stereoisomers.[1] D-Threose is the C2 epimer of D-Erythrose, a more common

tetrose involved in the pentose phosphate pathway. While less abundant in central metabolic

pathways, D-Threose is of significant interest to researchers in stereochemistry and synthetic

biology.[1] It serves as a crucial chiral building block for the synthesis of more complex

molecules, including nucleoside analogs with potential therapeutic applications.[3] This guide

provides an in-depth analysis of the structure of D-Threose, its physicochemical properties,

and key experimental protocols relevant to its synthesis and analysis.

Chemical Structure and Stereochemistry
The defining characteristics of D-Threose are rooted in the three-dimensional arrangement of

its atoms. It exists in equilibrium between a linear, open-chain form and a cyclic furanose

structure in aqueous solutions.[1][4]

Linear Structure: Fischer Projection
The open-chain form of D-Threose is best represented using a Fischer projection, which

illustrates the stereochemistry at its two chiral centers (C2 and C3).[5][6] The structure consists

of a four-carbon backbone with a terminal aldehyde group at C1 and a primary alcohol group at

C4.[1] The IUPAC name for D-Threose is (2S,3R)-2,3,4-Trihydroxybutanal.[7][4][8] In the

Fischer projection for the D-isomer, the hydroxyl group on the penultimate carbon (C3) is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b119605?utm_src=pdf-interest
https://www.benchchem.com/product/b119605?utm_src=pdf-body
https://grokipedia.com/page/Threose
https://en.wikipedia.org/wiki/Threose
https://grokipedia.com/page/Threose
https://www.benchchem.com/product/b119605?utm_src=pdf-body
https://www.benchchem.com/product/b119605?utm_src=pdf-body
https://grokipedia.com/page/Threose
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3420144.htm
https://www.benchchem.com/product/b119605?utm_src=pdf-body
https://www.benchchem.com/product/b119605?utm_src=pdf-body
https://grokipedia.com/page/Threose
https://cymitquimica.com/cas/95-43-2/
https://www.benchchem.com/product/b119605?utm_src=pdf-body
https://www.bartleby.com/questions-and-answers/threose-is-an-aldose-monosaccharide.-the-fischer-projection-of-d-threose-is-shown./0171184b-82f4-4718-aecd-b3d1989ac360
https://brainly.com/question/43073252
https://grokipedia.com/page/Threose
https://www.benchchem.com/product/b119605?utm_src=pdf-body
https://www.smolecule.com/products/s593709
https://cymitquimica.com/cas/95-43-2/
https://pubchem.ncbi.nlm.nih.gov/compound/D-Threose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


positioned on the right. The key feature that distinguishes D-Threose from its diastereomer, D-

Erythrose, is the orientation of the hydroxyl group at C2, which is on the left.[1]

C C sub CCH₂OH             H H OH CHO H OHH OHCH₂OH
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Caption: Fischer projection of the linear form of D-Threose.

Cyclic Structure: Haworth Projection
In aqueous solution, the open-chain form of D-Threose undergoes a reversible intramolecular

nucleophilic addition to form a more stable five-membered cyclic hemiacetal, known as a

furanose ring.[1] This cyclization occurs when the hydroxyl group on C4 attacks the

electrophilic carbonyl carbon (C1). This process creates a new chiral center at C1, referred to

as the anomeric carbon. Consequently, two diastereomers, called anomers, are formed: α-D-

threofuranose and β-D-threofuranose.[9] These anomers differ only in the configuration of the

hydroxyl group at the anomeric carbon.

Caption: Cyclization of D-Threose into its α and β furanose anomers.

Note: The above DOT script is a logical representation. A visual depiction of the Haworth

structures would typically be rendered using chemical drawing software.

Stereoisomerism
With two chiral centers (n=2), threose has a total of 2ⁿ = 4 possible stereoisomers. These

isomers exist as two enantiomeric pairs. D-Threose and L-Threose are enantiomers (non-

superimposable mirror images). D-Erythrose and L-Erythrose form the other enantiomeric pair.
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The relationship between D-Threose and either D- or L-Erythrose is diastereomeric, meaning

they are stereoisomers that are not mirror images of each other.[10][11][12]

D-Threose L-ThreoseEnantiomers

D-Erythrose

Diastereomers

L-Erythrose

Diastereomers Diastereomers Diastereomers

Enantiomers

Click to download full resolution via product page

Caption: Stereoisomeric relationships of the aldotetroses.

Physicochemical Properties
The distinct stereochemistry of D-Threose gives rise to a unique set of physical and chemical

properties that differentiate it from its isomers.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b119605?utm_src=pdf-body
https://chem.libretexts.org/Courses/Winona_State_University/Klein_and_Straumanis_Guided/05%3A_Stereoisomerism/5.15%3A_5-5_Sequence_Rules_for_Specifying_Configuration/5.15.01%3A_Diastereomers_and_Fischer_Projections
https://employees.csbsju.edu/cschaller/Principles%20Chem/stereochem/stereo_diastereo.htm
https://chem.libretexts.org/Courses/University_of_Illinois_Springfield/CHE_267%3A_Organic_Chemistry_I_(Morsch)/Chapters/Chapter_05%3A_Stereochemistry/4.05%3A_Diastereomers
https://www.benchchem.com/product/b119605?utm_src=pdf-body-img
https://www.benchchem.com/product/b119605?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119605?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value References

IUPAC Name
(2S,3R)-2,3,4-

Trihydroxybutanal
[4][8]

CAS Number 95-43-2 [3][4][8]

Molecular Formula C₄H₈O₄ [1][4][8][13]

Molecular Weight 120.10 g/mol [3][4][8][13]

Appearance Syrup [13][14]

Specific Rotation [α]D²⁰ = -12.3° (c=4, water) [13]

Solubility

Very soluble in water; slightly

soluble in alcohol; practically

insoluble in ether.

[13][15]

Chemical Stability
Half-life > 12 hours (at pH 8.5,

40°C)
[1]

D-Threose exhibits mutarotation in solution as the α and β anomers interconvert.[13] Its

stability under basic conditions is notably greater than that of D-Erythrose, which has a half-life

of approximately 2 hours under identical conditions.[16] This difference in reactivity is attributed

to the stereochemical arrangement of the hydroxyl groups influencing the stability of reaction

intermediates.[16]

Experimental Protocols
Synthesis: The Kiliani-Fischer Synthesis
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose

by one carbon atom.[17] This process can be used to synthesize D-Erythrose and D-Threose
from the three-carbon aldose, D-Glyceraldehyde. The synthesis produces a mixture of two C2

epimers.[17]

Methodology:

Cyanohydrin Formation: A solution of D-Glyceraldehyde is treated with sodium cyanide

(NaCN) followed by acidification. The cyanide ion undergoes a nucleophilic attack on the
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aldehyde carbonyl, creating two new diastereomeric cyanohydrins because the attack can

occur from either face of the planar carbonyl.

Hydrolysis: The resulting nitrile groups of the cyanohydrin mixture are hydrolyzed to

carboxylic acids, typically under basic conditions followed by acidification. This process often

results in the spontaneous formation of more stable lactones (cyclic esters).

Reduction: The mixture of diastereomeric lactones is separated (e.g., by chromatography).

Each isolated lactone is then reduced to the corresponding aldose. A common reducing

agent for this step is a sodium amalgam (Na/Hg) in a slightly acidic solution. The reduction of

the lactone derived from one cyanohydrin yields D-Erythrose, while the other yields D-
Threose.

An improved, modern version of this protocol involves the direct reduction of the cyanohydrin

mixture using a poisoned catalyst, such as palladium on barium sulfate (Pd/BaSO₄), in the

presence of hydrogen gas.[17] This reduces the nitrile to an imine, which is immediately

hydrolyzed in the aqueous solvent to the final aldehyde, bypassing the lactone intermediate

and improving yields.[17]
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Caption: Workflow for the Kiliani-Fischer synthesis of aldotetroses.

Analysis: NMR Spectroscopy for Stability Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for

monitoring chemical reactions in solution. It is particularly useful for quantifying the relative

concentrations of isomers, such as D-Threose and D-Erythrose, over time to determine their

chemical stability and reactivity.

Protocol for Comparative Stability Analysis:
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Objective: To quantitatively measure the rate of isomerization of D-Threose under mild basic

conditions.

Materials: ¹³C-labeled D-Threose (e.g., D-[1-¹³C]-Threose), buffered solvent (e.g., 160 mM

sodium bicarbonate in D₂O, adjusted to pD 8.5), NMR spectrometer.

Methodology:

Sample Preparation: A solution of 80 mM D-[1-¹³C]-Threose is prepared in the sodium

bicarbonate buffer. The use of a ¹³C-labeled sugar simplifies the resulting NMR spectrum,

allowing for unambiguous identification and integration of signals corresponding to the

anomeric carbons of different sugar species.

NMR Data Acquisition: The sample is placed in an NMR spectrometer maintained at a

constant temperature (e.g., 25°C or 40°C). ¹³C NMR spectra are acquired at regular time

intervals over a prolonged period (e.g., 24 hours).

Data Analysis: The signals in each spectrum corresponding to D-Threose, its epimer D-

Erythrose, and the corresponding ketose (D-Erythrulose) are identified based on their

chemical shifts. The integral of each signal, which is proportional to its concentration, is

measured.

Kinetic Profile: The concentrations of each species are plotted against time to generate a

kinetic profile of the isomerization and degradation reactions. From this data, the half-life

(t₁/₂) of D-Threose under these conditions can be calculated.[16]

Conclusion

D-Threose, an aldotetrose monosaccharide, is structurally defined by the specific

stereochemistry at its C2 and C3 chiral centers. While its linear form is useful for understanding

its classification, its existence as a cyclic furanose in solution dictates much of its chemical

behavior. The distinct spatial arrangement of its hydroxyl groups results in unique

physicochemical properties, including enhanced stability compared to its C2 epimer, D-

Erythrose. The detailed protocols for its synthesis and analysis underscore its importance as

both a subject of fundamental stereochemical study and a valuable building block for drug

development professionals and researchers in the chemical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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